![molecular formula C10H13N3 B2738435 (2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine CAS No. 1216046-88-6](/img/structure/B2738435.png)
(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine
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Overview
Description
“(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine” is a chemical compound with the CAS Number: 1073428-81-5 . It belongs to the class of imidazopyridines, which are important fused bicyclic 5–6 heterocycles recognized for their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine”, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of “(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine” can be represented by the InChI Code: 1S/C8H9N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H,6,9H2 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, a solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis (anti-TB) agents. Tuberculosis (TB) remains a global health challenge, and drug-resistant strains exacerbate the problem. Researchers have identified imidazo[1,2-a]pyridine derivatives with significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . These compounds are being explored for their potential to combat this deadly infectious disease.
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated antimicrobial properties. For instance, certain compounds exhibit inhibitory activity against pathogens like Pseudomonas aeruginosa . Their effectiveness surpasses that of conventional antibiotics, making them intriguing candidates for combating bacterial infections.
Cancer Research
The quinazoline derivatives containing the imidazo[1,2-a]pyridine scaffold have attracted interest in cancer research. Specifically, these compounds target phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cell signaling pathways. Inhibition of PI3K is a potential strategy for cancer treatment, and imidazo[1,2-a]pyridine-based molecules are being explored in this context .
Mechanism of Action
While the specific mechanism of action for “(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine” is not mentioned in the search results, imidazo[1,2-a]pyridines in general have been recognized for their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Future Directions
Imidazo[1,2-a]pyridines, including “(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine”, have attracted significant interest due to their promising and diverse bioactivity. The development of more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects, is an area of ongoing research .
properties
IUPAC Name |
(2,3-dimethylimidazo[1,2-a]pyridin-7-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7-8(2)13-4-3-9(6-11)5-10(13)12-7/h3-5H,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNXRSFENCQFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)CN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine |
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